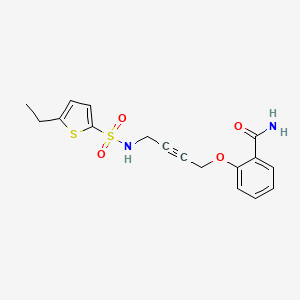![molecular formula C16H14N4O5S2 B2819321 Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate CAS No. 681165-94-6](/img/structure/B2819321.png)
Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a five-membered ring . The compound has several functional groups, including a carbamoylamino group, a thiocyanato group, and a carboxylate group. The presence of a nitrophenyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring provides a planar, aromatic system, while the nitrophenyl group is also planar. The carbamoylamino group could introduce some steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The carbamoylamino group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make it relatively acidic. The nitro group could contribute to the compound’s polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research on thiophene derivatives often targets the synthesis of novel compounds with potential applications in various domains, including materials science and pharmacology. For example, a study explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting the versatility of thiophene compounds in developing new materials with specific optical properties (Karcı & Karcı, 2012). Another study focused on synthesizing thiophene and benzothiophene derivatives with evaluated cytotoxic activities, indicating the potential of these compounds in medicinal chemistry for cancer treatment (Mohareb et al., 2016).
Potential Pharmacological Applications
Even though direct applications in drug development are excluded from this summary, it's worth noting that the structural analysis and synthesis pathways of thiophene derivatives lay the groundwork for future pharmacological studies. For instance, a novel compound with a thiophene moiety showed high potency against human lung and hepatocellular carcinoma cell lines in vitro, suggesting a potential avenue for developing new anticancer drugs (Gomha et al., 2017).
Materials Science Applications
Thiophene derivatives have been explored for applications beyond pharmacology, including materials science. A study synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, demonstrating the compounds' utility in textile engineering (Iyun et al., 2015). Such research underscores the potential of thiophene derivatives in developing new materials with specific desired properties.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-3-25-15(21)13-9(2)12(26-8-17)14(27-13)19-16(22)18-10-4-6-11(7-5-10)20(23)24/h4-7H,3H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXIFCTFGTQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)


![Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride](/img/structure/B2819252.png)
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
